molecular formula C14H17BrO3 B2479473 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate CAS No. 328933-47-7

4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate

Cat. No. B2479473
CAS RN: 328933-47-7
M. Wt: 313.191
InChI Key: WCOJGOGSLIIZFN-UHFFFAOYSA-N
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Description

“4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate” is a chemical compound with the CAS Number: 328933-47-7 . It has a linear formula of C14H17BrO3 . The compound is also known as 4-(2-bromopropanoyl)phenyl pivalate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H17BrO3/c1-9(15)12(16)10-5-7-11(8-6-10)18-13(17)14(2,3)4/h5-9H,1-4H3 . This indicates that the molecule consists of a phenyl ring substituted with a bromopropanoyl group and a 2,2-dimethylpropanoate (pivalate) group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.19 . It is a solid at room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound is involved in various chemical reactions and synthesis processes. For instance, the reaction of 2-bromopropanoyl chloride with lithium ethyl acetate forms multiple by-products including ethyl 4-bromo-3-oxopentanoate under specific conditions (Valiullina et al., 2019). Similarly, the synthesis of compounds based on the structure modification of this chemical has been linked to potential HDAC inhibitors, with antiproliferative activity against cancer cells (El-Rayes et al., 2019).

Polymer Chemistry and Material Science

In the field of polymer chemistry, the compound has been utilized in the preparation of fluorescent polystyrene. For example, 4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl-2-bromo-2-methylpropanoate was used for atom transfer radical polymerization of styrene, resulting in end-functionalized polystyrene with green-light emission properties (Zhou et al., 2014).

Organic Chemistry Studies

Further research in organic chemistry involves studying the reductive elimination reactions of related compounds, like dimethyl sulfoxide-mediated elimination of 3-aryl 2,3-dibromopropanoates to cinnamates, highlighting the role of DMSO as a nucleophile and bromine scavenger (Li et al., 2007). This type of research advances understanding of reaction mechanisms and byproduct formation.

Crystallography and Structural Analysis

The compound is also relevant in crystallography and structural analysis. Studies like the characterization of compounds similar to 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate using techniques like X-ray diffraction provide insights into molecular structures and bonding patterns (Kant et al., 2014).

Liquid Crystal and Material Synthesis

There's also research in synthesizing wholly aromatic polyesters using bromo and phenyl substituted monomers, which are thermotropic liquid crystals, contributing to the development of materials with specific thermal and solubility properties (Da, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-(2-bromopropanoyl)phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-9(15)12(16)10-5-7-11(8-6-10)18-13(17)14(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOJGOGSLIIZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate

CAS RN

328933-47-7
Record name 4-(2-bromopropanoyl)phenyl 2,2-dimethylpropanoate
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